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Compound of Interest |

N,N"-Bis(2-
Compound Name:
hydroxyethyl)dithiooxamide

CAS No.: 120-86-5

Cat. No.: B086191

. J

Compound: 2,4-Dichlorophenoxyacetic acid (2,4-D) Molecular Formula: CsHeCl2O3 Molecular
Weight: 221.04 g/mol

Executive Summary & Chemical Identity

2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide and a chlorinated
phenoxy derivative. Its structural integrity relies on the specific substitution pattern of chlorine
atoms at the 2 and 4 positions of the phenoxy ring.[1] This guide provides a self-validating
spectroscopic profile including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass
Spectrometry (MS) data, essential for confirming purity and identity in synthesis or
environmental monitoring.

Infrared Spectroscopy (FT-IR)

Methodology: Analysis performed on solid sample (KBr pellet or ATR). Mechanistic Insight: The
spectrum is dominated by the interplay between the carboxylic acid dimer formation and the
electron-withdrawing chlorine substituents on the aromatic ring.

Key Absorption Bands
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Wavenumber (cm—?) Vibrational Mode Structural Assignment

Carboxylic acid dimer

2500-3300 O-H Stretch (Broad)

(hydrogen bonded).

Carbonyl group of the acetic
1700-1735 C=0 Stretch (Strong) ) i

acid moiety.

Aromatic ring skeletal
1475, 1580 C=C Stretch o

vibrations.

Aryl alkyl ether linkage
1230-1250 C-O-C Stretch (Asym)

(Phenoxy-CHz).
1050-1100 C-0O-C Stretch (Sym) Ether linkage.

Aromatic C-Cl bonds (1,2,4-
800-850 C-Cl Stretch o

substitution pattern).

1,2,4-trisubstituted benzene
650-750 C—-H Bend (Out-of-plane)

ring.

Nuclear Magnetic Resonance (NMR)

Methodology: Samples dissolved in DMSO-ds to prevent carboxyl proton exchange often seen
in protic solvents like methanol.

'H NMR Spectroscopy (400 MHz, DMSO-de)

The proton spectrum exhibits a characteristic 1,2,4-trisubstituted aromatic pattern. The coupling
constants (

) confirm the regiochemistry of the chlorine atoms.
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Coupling
Chemical Shift
Multiplicity Integral L Assignment
(3, ppm)
, H2)
. -COOH
12.0-13.0 Broad Singlet 1H - ) )
(Carboxylic Acid)
H-3 (Between CI
7.64 Doublet (d) 1H
atoms)
H-5 (Meta to
Doublet of
7.33 1H ether, Ortho to
Doublets (dd)
Cl)
H-6 (Ortho to
7.00 Doublet (d) 1H
ether)
) -CHaz-
4,78 Singlet (s) 2H -
(Methylene)
Interpretation:

o H-3 is the most deshielded aromatic proton due to the inductive effect of two ortho-chlorine
atoms.

e H-6 is the most shielded aromatic proton due to the electron-donating resonance effect of the
phenoxy oxygen, despite the inductive withdrawal.

13C NMR Spectroscopy (100 MHz, DMSO-de)

The carbon spectrum confirms the presence of 8 unique carbon environments.
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Chemical Shift (6, ppm) Carbon Type Assighment

169.8 Quaternary (C=0) Carboxylic Acid Carbonyl

1532 Quaternary (C-O) C-1 (Aromatic, attached to
Oxygen)

129.5 Methine (CH) C-3 (Aromatic)

128.8 Methine (CH) C-5 (Aromatic)

125.4 Quaternary (C-CI) C-4 (Aromatic, attached to Cl)

122.1 Quaternary (C-CI) C-2 (Aromatic, attached to Cl)

115.3 Methine (CH) C-6 (Aromatic)

65.2 Methylene (CH-2) Alpha-Carbon (-O-CH2-COOH)

Mass Spectrometry (EI-MS)

Methodology: Electron lonization (70 eV). Isotopic Pattern: The presence of two chlorine atoms
creates a distinctive M, M+2, M+4 cluster in a 9:6:1 intensity ratio.

Fragmentation Table
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m/z (Mass-to-Charge) lon Identity Fragmentation Mechanism

Molecular lon (

220
)
Isotope Peak (
222
)
Isotope Peak (
224
)
Loss of carboxylic acid grou
175 Y group

(a-cleavage).

Base Peak. Rupture of ether
161/163 bond; formation of
dichlorophenol cation.

133 Loss of CO from the phenoxy
radical.

45 Carboxylic acid fragment.

Fragmentation Pathway Diagram

The following logic diagram illustrates the primary decay channels for the 2,4-D molecular ion.

[M - COOH]+

m/z 175

Molecular lon
[M]+ m/z 220

- CH2CO (42 Da)
McLafferty-like

Dichlorophenol lon Dichlorophenyl Cation
[C6HA4CI20]+ - [C6H3CI2]+
m/z 162 m/z 133

Click to download full resolution via product page

Figure 1: Primary EI-MS fragmentation pathways for 2,4-D, highlighting the characteristic loss
of the acetic acid side chain.
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Experimental Protocols for Validation

To ensure reproducibility of the data above, follow these standardized sample preparation
workflows.

Protocol A: NMR Sample Preparation

e Massing: Weigh 10-15 mg of dry 2,4-D solid into a clean vial.

Solvation: Add 0.6 mL of DMSO-ds (99.9% D).

Homogenization: Vortex for 30 seconds until fully dissolved.

Transfer: Transfer to a 5mm NMR tube.

Acquisition: Run 16 scans for H and 1024 scans for 13C to ensure adequate signal-to-noise
ratio for quaternary carbons.

Protocol B: HPLC-UV/MS Preparation

e Stock Solution: Dissolve 10 mg 2,4-D in 10 mL Methanol (HPLC Grade) to create a 1 mg/mL
stock.

e Dilution: Dilute 100 pL of stock into 900 pL of 50:50 Methanol:Water (0.1% Formic Acid).

o UV Detection: Set detector to 282 nm (Amax).

Analytical Workflow Diagram
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Solid Sample
(CAS 120-86-5)

Dissolve in DMSO-d6 Dissolve in MeOH
(15 mg /0.6 mL) (2 mg/mL Stock)

1H NMR Acquisition 13C NMR Acquisition LC-MS/MS or GC-MS
(Target: 7.0-7.7 ppm aromatics) (Target: 169 ppm C=0) (Target: m/z 220, 162)

Click to download full resolution via product page
Figure 2: Standardized analytical workflow for the spectroscopic validation of 2,4-D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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